19-(2-Iodoethyl)heptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-(2-Iodoethyl)heptatriacontane: is a long-chain alkane with the molecular formula C39H79I . This compound is characterized by the presence of an iodoethyl group attached to the 19th carbon of the heptatriacontane chain. It has a molecular weight of 674.95 g/mol and a predicted boiling point of 664.7±23.0 °C .
Vorbereitungsmethoden
The synthesis of 19-(2-Iodoethyl)heptatriacontane typically involves the iodination of heptatriacontane derivatives. One common method is the reaction of heptatriacontane with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
19-(2-Iodoethyl)heptatriacontane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to the corresponding heptatriacontane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
19-(2-Iodoethyl)heptatriacontane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 19-(2-Iodoethyl)heptatriacontane involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The long alkane chain can interact with lipid membranes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 19-(2-Iodoethyl)heptatriacontane include other long-chain alkanes with halogen substituents, such as:
- 19-(2-Bromoethyl)heptatriacontane
- 19-(2-Chloroethyl)heptatriacontane
- 19-(2-Fluoroethyl)heptatriacontane
Compared to these compounds, this compound is unique due to the presence of the iodine atom, which can confer different reactivity and physical properties .
Eigenschaften
Molekularformel |
C39H79I |
---|---|
Molekulargewicht |
674.9 g/mol |
IUPAC-Name |
19-(2-iodoethyl)heptatriacontane |
InChI |
InChI=1S/C39H79I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38H2,1-2H3 |
InChI-Schlüssel |
IYHJWKYMOFZXIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.